2-dehydro-D-gluconic acid

Description

Structure

3D Structure

Properties

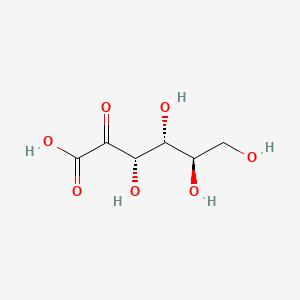

IUPAC Name |

3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUYCZFBVCCYFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859528 | |

| Record name | Hex-2-ulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Keto-L-gluconate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73803-83-5, 669-90-9, 91548-32-2, 342385-52-8 | |

| Record name | 2-Hexulosonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73803-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ketogluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000669909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC87544 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Xylo-hex-2-ulosonic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Keto-L-gluconate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Distribution of 2 Dehydro D Gluconic Acid in Biological Systems

Microbial Production and Natural Biosynthesis of 2-Dehydro-D-gluconic Acid

This compound, also known as 2-keto-D-gluconic acid, is a ketoaldonic acid derived from the oxidation of the hydroxyl group at the second carbon position of D-gluconic acid. ebi.ac.uk This compound is a significant metabolite in various microorganisms, playing a role in their carbon metabolism and biosynthetic pathways.

Bacterial Strains Facilitating this compound Synthesis

A diverse range of bacterial species are known to produce this compound, often as an intermediate in the oxidation of D-glucose. The production of this acid is a key feature of the metabolism of several bacterial genera.

Gluconobacter spp.: Gluconobacter oxydans is a prominent bacterium known for its ability to incompletely oxidize various sugars, including the conversion of D-glucose to D-gluconic acid and its subsequent oxidation to this compound and 5-keto-D-gluconic acid. nih.govfrontiersin.orgmdpi.com This process is catalyzed by membrane-bound dehydrogenases. frontiersin.org Some strains, like Gluconobacter sphaericus SJF2-1, have been identified as producers of 2,5-diketo-D-gluconate from D-glucose, with this compound as an intermediate. nih.gov

Pseudomonas spp.: Certain Pseudomonas species are also involved in the production of gluconic acid derivatives. nih.gov For instance, Pseudomonas fluorescens CHA0 possesses the enzymatic machinery to convert glucose to gluconic acid and then to 2-ketogluconate. nih.gov The metabolome of Pseudomonas aeruginosa is known to contain 2-dehydro-D-gluconate. umaryland.edu

Klebsiella spp.: Klebsiella pneumoniae is recognized for its capacity to produce 2-ketogluconic acid. ebi.ac.uk Studies have shown that under specific fermentation conditions, including controlled pH and aeration, Klebsiella pneumoniae can achieve high yields of 2-ketogluconic acid from glucose. ebi.ac.uk Phosphate-limited cultures of Klebsiella aerogenes also produce significant amounts of 2-ketogluconic acid. ebi.ac.uk

Arthrobacter spp.: Research has indicated that bacteria from the genus Arthrobacter can secrete 2-ketogluconic acid, which contributes to the decomposition of silica (B1680970). uni.lu

Serratia marcescens: This bacterium is listed as a producer of this compound. ebi.ac.uk

Escherichia coli: 2-Dehydro-D-gluconate has been identified as a metabolite in Escherichia coli. nih.gov The bacterium possesses genes encoding for 2,5-diketo-D-gluconate reductases, indicating its involvement in the metabolism of related compounds. qmul.ac.uk

Table 1: Bacterial Strains Involved in this compound Synthesis

| Bacterial Genus/Species | Key Findings |

| Gluconobacter spp. | Incomplete oxidation of D-glucose to D-gluconic acid and subsequently to this compound and 5-keto-D-gluconic acid. nih.govfrontiersin.orgmdpi.com G. sphaericus produces 2,5-diketo-D-gluconate via a this compound intermediate. nih.gov |

| Pseudomonas spp. | P. fluorescens converts glucose to gluconic acid and then to 2-ketogluconate. nih.gov 2-dehydro-D-gluconate is present in the metabolome of P. aeruginosa. umaryland.edu |

| Klebsiella spp. | K. pneumoniae produces high yields of 2-ketogluconic acid from glucose under controlled fermentation conditions. ebi.ac.uk |

| Arthrobacter spp. | Secretes 2-ketogluconic acid, which can contribute to silica decomposition. uni.lu |

| Serratia marcescens | Identified as a producer of this compound. ebi.ac.uk |

| Escherichia coli | Contains 2-dehydro-D-gluconate as a metabolite and possesses genes for related enzyme pathways. nih.govqmul.ac.uk |

Fungal Species Involved in this compound Metabolism

Fungi, particularly filamentous fungi, also play a role in the metabolism of gluconic acid and its derivatives.

Aspergillus niger: This fungus is a key organism used in the industrial production of D-gluconic acid. rsc.org While its primary product is gluconic acid, some strains of Aspergillus niger are known to metabolize D-gluconate further. google.comresearchgate.net The metabolism can proceed through different pathways, with some strains producing D-gluconic acid and 2-keto-D-gluconic acid. researchgate.net

Aureobasidium pullulans: While detailed information on its direct production of this compound is less common, this fungus is known for its diverse metabolic capabilities involving carbohydrates.

Presence and Roles in Other Microorganism Metabolomes

This compound and its phosphorylated form, 6-phospho-2-dehydro-D-gluconate, are intermediates in key metabolic pathways in a wide range of microorganisms. The compound is a crucial link in the Entner-Doudoroff pathway, a metabolic route for glucose catabolism found in many prokaryotes. It serves as a precursor for the synthesis of pyruvate (B1213749) and glyceraldehyde-3-phosphate in this pathway.

Metabolic Intermediates and Related Compounds of this compound

The metabolism of this compound is interconnected with several other important sugar acids and their derivatives.

2-Dehydro-3-deoxy-D-gluconic Acid Catabolic Processes in Microorganisms

2-Dehydro-3-deoxy-D-gluconic acid (KDG) is a key intermediate in the catabolism of D-gluconate in some microorganisms. google.comnih.gov In certain strains of Aspergillus niger, D-gluconate is dehydrated to form KDG, which is then cleaved by KDG-aldolase to produce D-glyceraldehyde and pyruvate. google.com These products can then enter the glycolytic pathway. google.com The metabolic process involving 2-dehydro-3-deoxy-D-gluconic acid is a recognized biological pathway. zfin.org

Formation and Fate of 2,5-Diketo-D-gluconic Acid and 5-Keto-D-gluconic Acid

2,5-Diketo-D-gluconic Acid (2,5-DKG): This compound is formed from the further oxidation of this compound. frontiersin.org In bacteria like Gluconobacter oxydans, D-glucose is oxidized to D-gluconic acid, then to this compound, and finally to 2,5-diketo-D-gluconic acid. frontiersin.org This pathway is of industrial interest as 2,5-DKG is a precursor for the synthesis of 2-keto-L-gulonic acid, which is an intermediate in vitamin C production. nih.govfrontiersin.org The conversion of 2-dehydro-D-gluconate to 2,5-didehydro-D-gluconate is a recognized enzymatic reaction. wishartlab.com

5-Keto-D-gluconic Acid (5-KGA): This compound is another key product of glucose oxidation in bacteria like Gluconobacter oxydans. nih.govresearchgate.net In these organisms, D-gluconate can be oxidized at the C-5 position to form 5-KGA. The production of 5-KGA can be favored over this compound by using specific strains or by genetically modifying the organisms to inactivate the enzyme responsible for this compound formation. nih.gov

Table 2: Metabolic Intermediates and Related Compounds

| Compound | Formation | Role/Fate |

| 2-Dehydro-3-deoxy-D-gluconic Acid (KDG) | Dehydration of D-gluconate in some microorganisms like Aspergillus niger. google.com | Cleaved by KDG-aldolase to D-glyceraldehyde and pyruvate, which enter glycolysis. google.com |

| 2,5-Diketo-D-gluconic Acid (2,5-DKG) | Oxidation of this compound in bacteria like Gluconobacter oxydans. frontiersin.orgfrontiersin.org | Precursor for the synthesis of 2-keto-L-gulonic acid, an intermediate in vitamin C production. nih.govfrontiersin.org |

| 5-Keto-D-gluconic Acid (5-KGA) | Oxidation of D-gluconate at the C-5 position by bacteria such as Gluconobacter oxydans. nih.gov | An alternative product of glucose oxidation; production can be enhanced by genetic modification. nih.gov |

Biosynthesis and Metabolic Pathways of 2 Dehydro D Gluconic Acid

Enzymatic Pathways for 2-Dehydro-D-gluconic Acid Synthesis from D-Glucose and D-Gluconate

The biosynthesis of this compound primarily occurs through two main enzymatic routes starting from either D-glucose or D-gluconate. These processes are particularly prominent in various bacteria.

In many bacteria, the synthesis of this compound from D-glucose is a two-step oxidation process that takes place in the periplasmic space. researchgate.netfrontiersin.org

Step 1: D-Glucose to D-Gluconate: The initial oxidation of D-glucose to D-glucono-δ-lactone is catalyzed by a membrane-bound glucose dehydrogenase (GDH). researchgate.netrsc.org This lactone is then hydrolyzed, either spontaneously or by a lactonase, to form D-gluconic acid. rsc.org In many gram-negative bacteria, the activity of GDH is dependent on the cofactor pyrroloquinoline quinone (PQQ). nih.gov

Step 2: D-Gluconate to this compound: The D-gluconic acid is subsequently oxidized to this compound by a membrane-bound gluconate 2-dehydrogenase. researchgate.netfrontiersin.org

The direct conversion of D-gluconate to this compound is catalyzed by the enzyme gluconate 2-dehydrogenase (EC 1.1.99.3). wikipedia.org This enzyme is an oxidoreductase that specifically acts on the CH-OH group of D-gluconate, using an acceptor molecule to facilitate the reaction. wikipedia.org

The systematic name for this enzyme is D-gluconate:acceptor 2-oxidoreductase. wikipedia.org It utilizes FAD as a cofactor. wikipedia.org This enzymatic reaction is a key step in the metabolic pathways of various bacteria. For example, a gene cluster encoding the subunits of a membrane-bound gluconate dehydrogenase (GADH) from Erwinia cypripedii has been cloned and expressed in Escherichia coli, enabling the conversion of D-gluconate to 2-keto-D-gluconate. researchgate.net

| Enzyme | EC Number | Substrate | Product | Cofactor | Organism Examples |

| Glucose Dehydrogenase (GDH) | 1.1.5.2 / 1.1.99.17 | D-Glucose | D-Glucono-δ-lactone | PQQ | Gluconobacter oxydans, Pseudomonas fluorescens |

| Gluconate 2-Dehydrogenase (GADH) | 1.1.99.3 | D-Gluconate | 2-Dehydro-D-gluconate | FAD | Gluconobacter, Pseudomonas, Erwinia |

Integration of this compound into Central Metabolic Pathways

This compound can be phosphorylated to form 6-phospho-2-dehydro-D-gluconate. This phosphorylated intermediate is a substrate for the enzyme 6-phosphogluconate dehydrogenase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). This enzyme converts 6-phospho-2-dehydro-D-gluconate into ribulose-5-phosphate, a central molecule in the PPP, while also generating NADPH.

In some bacteria, this compound can also be an intermediate in pathways that lead to the formation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, which are key intermediates in both glycolysis and the Entner-Doudoroff pathway. For example, 2-keto-3-deoxy-D-gluconate (KDG), a related compound, is cleaved by KDG aldolase (B8822740) into pyruvate and glyceraldehyde.

Several bacterial species can utilize this compound as a carbon and energy source. In Pseudomonas, for instance, this compound produced in the periplasm can be transported into the cytoplasm. mdpi.com Inside the cell, it is phosphorylated by 2-ketogluconate kinase (KguK) to 2-keto-6-phosphogluconate. mdpi.com This is then reduced by 2-keto-6-phosphogluconate reductase (KguD) to 6-phosphogluconate, which subsequently enters the Entner-Doudoroff pathway for further metabolism. mdpi.com

The oxidation of D-glucose and D-gluconate on the cell membrane by dehydrogenases is linked to the respiratory chain, allowing for the generation of energy. frontiersin.orgfrontiersin.org The electrons from these oxidation reactions are transferred to ubiquinone, which then reduces oxygen to water via ubiquinol (B23937) oxidase, contributing to the proton motive force and ATP synthesis. researchgate.net

Regulation of this compound Biosynthesis

The biosynthesis of this compound is a regulated process in bacteria, influenced by environmental factors and genetic control mechanisms.

In Pseudomonas fluorescens, the production of gluconic acid, the precursor to this compound, can inhibit the production of certain antifungal compounds. asm.org Deletion of the gene for glucose dehydrogenase (gcd) in this bacterium leads to enhanced production of these antifungal agents, suggesting a regulatory link between gluconic acid metabolism and secondary metabolite synthesis. nih.govasm.org

In Pseudomonas plecoglossicida, the genes involved in the utilization of this compound (the kgu operon) are regulated by the transcriptional repressor PtxS. mdpi.com This repressor binds to the promoter region of the kgu operon, inhibiting its transcription. mdpi.com this compound itself can act as an inducer, binding to PtxS and causing it to dissociate from the DNA, thereby allowing the expression of the genes required for its own catabolism. mdpi.com

Furthermore, the secondary oxidation of gluconic acid to keto-gluconates can be influenced by culture conditions such as pH and glucose concentration. frontiersin.org For example, in some bacteria, the formation of keto-gluconates is inhibited at low pH (below 3.5) and high glucose concentrations (above 15 mM). frontiersin.org

| Gene/Regulator | Function | Organism | Effect of Regulation |

| gcd | Encodes Glucose Dehydrogenase | Pseudomonas fluorescens | Its product, gluconic acid, can inhibit antifungal compound production. nih.govasm.org |

| kgu operon | Encodes proteins for this compound utilization | Pseudomonas plecoglossicida | Involved in the catabolism of this compound. mdpi.com |

| PtxS | Transcriptional Repressor | Pseudomonas plecoglossicida | Represses the kgu operon; repression is relieved by this compound. mdpi.com |

Genetic Regulation of Key Biosynthetic Enzymes

The biosynthesis of this compound, also known as 2-keto-D-gluconic acid (2KGA), is a multi-step process primarily regulated at the genetic level through the expression of key enzymes. In many bacteria, particularly those of the Pseudomonas and Gluconobacter genera, glucose is oxidized in the periplasm to gluconate and then to 2KGA. This pathway is governed by a series of operons and transcriptional regulators that respond to the presence of substrates like glucose and gluconate.

The primary enzymes involved are membrane-bound glucose dehydrogenase (GDH) and gluconate dehydrogenase (GADH or Gad). The gene encoding GDH is often denoted as gcd. The oxidation of gluconate to 2KGA is catalyzed by GADH, which in Pseudomonas plecoglossicida is a complex encoded by an operon that may include genes like gndS, gndL, and gndC. researchgate.netmdpi.com

The catabolism and transport of 2KGA are controlled by the 2-ketogluconate utilization (kgu) operon, which typically includes genes for a transporter (kguT), a kinase (kguK), a reductase (kguD), and a putative epimerase (kguE). researchgate.netmdpi.com The expression of these biosynthetic and catabolic pathways is tightly controlled by transcriptional regulators.

Two significant regulators in Pseudomonas species are PtxS and GntR. researchgate.netmdpi.com

PtxS : This LacI-family transcriptional regulator acts as a repressor. mdpi.com It recognizes a specific 14-base-pair palindrome sequence in the promoter region of the kgu operon. researchgate.netmdpi.com By binding to this site, which can overlap with the transcription start site, PtxS blocks RNA polymerase, thereby repressing the transcription of the kgu operon and hindering the breakdown of 2KGA. researchgate.net 2KGA itself can act as an effector molecule, binding to PtxS and causing it to release the DNA, thus relieving the repression. mdpi.com

GntR : This regulator is known as a gluconate-operon repressor. researchgate.netmdpi.com In P. plecoglossicida, knocking out the gntR gene leads to a significant increase in the transcription of the gluconate kinase gene (gntK) and the gluconate permease gene (gntP). mdpi.com Simultaneously, it results in the downregulation of genes involved in 2KGA transport (kguT) and its subsequent catabolism (kguE, kguK, kguD). mdpi.com This suggests GntR negatively regulates gluconate uptake and phosphorylation while positively influencing the transport and catabolism of 2KGA. mdpi.com

In Gluconobacter species, the regulation also involves multiple genes. For instance, in Gluconobacter sp. strain CHM43, two NADPH-dependent 2-ketogluconate reductases, encoded by genes GLF_0478 and GLF_1777, are key to the consumption of 2KGA. asm.org The expression of these genes is inducible by 2KGA. asm.org The genome of Gluconobacter sphaericus has revealed multiple genes homologous to those involved in the conversion of D-glucose to 2,5-diketo-D-gluconate, a pathway that includes 2KGA as an intermediate. nih.gov

Table 1: Key Genes and Regulators in this compound Metabolism

| Gene/Regulator | Function | Organism(s) |

|---|---|---|

gcd |

Encodes glucose dehydrogenase (GDH), which oxidizes glucose to gluconate. researchgate.netmdpi.com | Pseudomonas spp. |

gndS, gndL, gndC |

Encode subunits of gluconate dehydrogenase (GADH), which oxidizes gluconate to 2KGA. researchgate.netmdpi.com | Pseudomonas plecoglossicida |

| kgu operon (kguE, kguK, kguT, kguD) | Involved in the transport and catabolism of 2KGA. researchgate.netmdpi.com | Pseudomonas spp. |

PtxS |

Transcriptional repressor of the kgu operon, negatively regulating 2KGA catabolism. researchgate.netmdpi.com | Pseudomonas spp. |

GntR |

Transcriptional regulator that represses gluconate metabolism and positively affects 2KGA catabolism. mdpi.com | Pseudomonas plecoglossicida |

GLF_0478, GLF_1777 |

Encode 2-ketogluconate reductases involved in 2KGA consumption. asm.org | Gluconobacter sp. CHM43 |

Environmental and Nutritional Influences on Production Yields

The yield of this compound is significantly affected by various environmental and nutritional parameters. Optimizing these factors is crucial for maximizing production in industrial fermentation processes.

Environmental Influences

pH : The pH of the culture medium is a critical factor. Production of 2KGA by Klebsiella pneumoniae is a pH-dependent process that occurs under acidic conditions. jmb.or.krresearchgate.netresearchgate.net Studies have shown that for K. pneumoniae, productivity increases as the pH rises from 4.7 to 5.5, with an optimal pH for the production stage identified as 5.2. jmb.or.krresearchgate.net In Gluconobacter oxydans, higher pH environments of 4.5 and 5.5 led to greater productivity compared to more acidic conditions of 2.5 and 3.5. mdpi.com The optimal pH for the key enzyme gluconate dehydrogenase in P. plecoglossicida is 6.0. researchgate.net

Aeration and Dissolved Oxygen (DO) : As the conversion of glucose to 2KGA involves oxidative steps, the level of dissolved oxygen is a key parameter. jmb.or.krresearchgate.net In K. pneumoniae, 2KGA productivity shows a positive relationship with the DO level, with conversion ratios increasing as DO rises from 0% to 20%. jmb.or.krresearchgate.net For immobilized P. plecoglossicida, increasing the aeration rate from 2.1 L/min to 3.5 L/min improved 2KGA production performance. nih.gov

Nutritional Influences

Carbon Source : The choice and concentration of the carbon source are fundamental. Glucose is the direct precursor for 2KGA synthesis. researchgate.netnih.gov However, high initial glucose concentrations can sometimes inhibit growth. frontiersin.org In Pseudomonas fluorescens, the optimal feeding glucose concentration for continuous fermentation was 180 g/L. researchgate.net For immobilized P. plecoglossicida cells, a glucose concentration of 126.0 g/L resulted in the highest productivity, although higher concentrations led to a greater final 2KGA amount but with lower productivity and yield. nih.gov Studies with Gluconacetobacter xylinus showed that glucose was primarily oxidized into gluconic acid and ketogluconic acids, making it less suitable for exopolysaccharide production but highlighting its role as a substrate for acid formation. nih.gov

Nitrogen Source : The preferred nitrogen source can vary between microorganisms and can be dependent on other medium components, such as glucose concentration. researchgate.net For Pseudomonas reptilivora, at high glucose concentrations, an organic nitrogen source like yeast extract resulted in higher product formation, whereas at lower glucose levels, an inorganic source such as ammonium (B1175870) chloride was also effective. researchgate.net In another study with Serratia marcescens, changing the nitrogen source to peptone was found to be optimal for producing the secondary metabolite prodigiosin, while the strain also produced significant amounts of 2KGA. tandfonline.com

Other Nutrients : The addition of certain salts and buffers can enhance production. For example, the use of CaCO3 as a buffer led to maximum 2KGA formation in a study with P. reptilivora. researchgate.net

Table 2: Influence of Environmental and Nutritional Factors on this compound Production

| Factor | Organism | Optimal Condition | Observed Effect |

|---|---|---|---|

| pH | Klebsiella pneumoniae | 5.2 | Highest productivity and conversion ratio. jmb.or.krresearchgate.net |

| Gluconobacter oxydans | 4.5 - 5.5 | Significantly enhanced productivity compared to lower pH. mdpi.com | |

| Temperature | Klebsiella pneumoniae | 37°C | Highest productivity. jmb.or.kr |

| Pseudomonas plecoglossicida | 34°C | Optimal for bioconversion by immobilized cells. nih.gov | |

| Dissolved Oxygen | Klebsiella pneumoniae | 20% | Increased conversion ratio. jmb.or.krresearchgate.net |

| Pseudomonas plecoglossicida | 2.8 - 3.5 L/min (aeration) | Increased 2KGA concentration and productivity. nih.gov | |

| Carbon Source (Glucose) | Pseudomonas fluorescens | 180 g/L | Optimal for continuous fermentation. researchgate.net |

| Pseudomonas plecoglossicida | 126 g/L | Highest productivity (4.18 g/L·h) and yield. nih.gov | |

| Nitrogen Source | Pseudomonas reptilivora | Yeast Extract (at high glucose) | Led to higher product formation. researchgate.net |

| Serratia marcescens | Peptone | Optimized for secondary metabolite, but strain yields 104.6 g/L 2KGA. tandfonline.com |

Enzymology of 2 Dehydro D Gluconic Acid

Characterization of Enzymes Involved in 2-Dehydro-D-gluconic Acid Formation

The synthesis of this compound is primarily catalyzed by two key enzymes: glucose dehydrogenase and gluconate 2-dehydrogenase. These enzymes facilitate the sequential oxidation of D-glucose.

Purification and Biochemical Characterization of Glucose Dehydrogenases

Glucose dehydrogenase (GlcDH) initiates the conversion of D-glucose to D-gluconate, which is the precursor to this compound. mdpi.com The purification and characterization of GlcDH from various microbial sources have revealed important insights into its function.

For instance, a D-glucose dehydrogenase was purified from Arthrobacter globiformis C224, a known industrial producer of 2-keto-D-gluconic acid. mdpi.com The purification process involved multiple steps, including precipitation with acetone, polyethylene (B3416737) glycol 6000, and ethanol, followed by hydroxyapatite (B223615) column chromatography. mdpi.com This procedure resulted in an over 180-fold purification with a specific activity of 88.1 U/mg. mdpi.com The purified enzyme appeared as a single band of approximately 87 kDa on SDS-PAGE, suggesting it is a monomer. mdpi.com This is consistent with GlcDHs from E. coli and Pseudomonas sp., which are also monomers with molecular weights ranging from 87 to 90 kDa. mdpi.com However, GlcDHs from Bacillus thuringiensis and Acinetobacter calcoaceticus have been reported to be composed of two subunits. mdpi.com

Similarly, an intracellular glucose dehydrogenase from Bacillus thuringiensis M15 was purified to homogeneity, showing a 689-fold increase in purity with a 4.9% yield. researchgate.net This enzyme was determined to have a dimeric structure with a native molecular mass of 51 kDa and a subunit mass of 25 kDa. researchgate.net

A glucose dehydrogenase was also isolated from a hay infusion metagenome and characterized. plos.org The gene encoded a 328-amino acid peptide and showed sequence similarity to GlcDHs from Bacillus species. plos.org

Table 1: Biochemical Properties of Purified Glucose Dehydrogenases

| Feature | Arthrobacter globiformis C224 GlcDH | Bacillus thuringiensis M15 GlcDH |

| Purification Fold | >180 | ~689 |

| Specific Activity | 88.1 U/mg | 355 µmoles min⁻¹ mg⁻¹ |

| Molecular Weight (SDS-PAGE) | 87 kDa | 25 kDa (subunit) |

| Native Molecular Weight | 87 kDa (monomer) | 51 kDa (dimer) |

| Optimal pH | 5.0 | 8.0 |

| Optimal Temperature | 45 °C | 55 °C |

| pH Stability | 6.0 - 7.0 | 6.0 - 8.0 |

| Temperature Stability | 20 - 40 °C | Not specified |

Data sourced from references mdpi.comresearchgate.net.

Kinetic and Mechanistic Studies of Gluconate 2-Dehydrogenases

Gluconate 2-dehydrogenase (GADH) catalyzes the direct oxidation of D-gluconate to 2-dehydro-D-gluconate. wikipedia.org Kinetic studies have been crucial in understanding the mechanism of this enzyme.

The glucose dehydrogenase from A. globiformis C224, which is involved in the initial step of the pathway, exhibits broad substrate specificity. mdpi.com Its Kₘ values for D-glucose, D-xylose, D-galactose, and maltose (B56501) were determined to be 0.21 mM, 0.34 mM, 0.46 mM, and 0.59 mM, respectively. mdpi.com Kinetic analysis of this enzyme revealed that it follows a ping-pong Bi-Bi mechanism, where one substrate binds and a product is released before the second substrate binds. mdpi.comrsc.org This is evidenced by the parallel lines observed in initial velocity plots when varying the concentrations of the two substrates, D-glucose and the artificial electron acceptor PMS. mdpi.com

In the fission yeast Schizosaccharomyces pombe, glucose dehydrogenase, which produces D-gluconate, follows an ordered Bi-Bi mechanism with NADP+ as the leading substrate. nih.gov

The membrane-bound glucose dehydrogenase (mGDH) from Pseudomonas plecoglossicida JUIM01, another key enzyme in 2-keto-D-gluconic acid production, showed Kₘ and Vₘₐₓ values for D-glucose of 0.042 mM and 14.620 µM/min, respectively. researchgate.net

Table 2: Kinetic Parameters of Enzymes in the this compound Pathway

| Enzyme | Source Organism | Substrate | Kₘ (mM) | Vₘₐₓ | Kinetic Mechanism |

| Glucose Dehydrogenase | Arthrobacter globiformis C224 | D-Glucose | 0.21 | Not specified | Ping-pong Bi-Bi |

| D-Xylose | 0.34 | Not specified | |||

| D-Galactose | 0.46 | Not specified | |||

| Maltose | 0.59 | Not specified | |||

| Glucose Dehydrogenase | Bacillus thuringiensis M15 | D-Glucose | 14 | 355 µmoles min⁻¹ mg⁻¹ | Not specified |

| 2-Deoxy-D-glucose | 12.2 | Not specified | |||

| NAD⁺ | 0.1 | Not specified | |||

| Membrane-bound Glucose Dehydrogenase | Pseudomonas plecoglossicida JUIM01 | D-Glucose | 0.042 | 14.620 µM/min | Not specified |

Data sourced from references mdpi.comresearchgate.netresearchgate.net.

Structural Biology of this compound Synthesizing Enzymes

The structural characteristics of enzymes that synthesize this compound provide insights into their function. As mentioned previously, glucose dehydrogenases can exist as monomers or dimers. mdpi.comresearchgate.net The GlcDH from A. globiformis C224 is a monomer of 87 kDa. mdpi.com In contrast, the GlcDH from B. thuringiensis M15 is a dimer with a native molecular mass of 51 kDa, composed of two 25 kDa subunits. researchgate.net

Gluconate dehydrogenase is often a complex enzyme. For instance, in Pseudomonas sp., it is composed of a flavoprotein, a cytochrome c subunit, and a γ subunit. researchgate.net The cytochrome c subunit of gluconate 2-dehydrogenase from Pantoea cypripedii is a protein of 441 amino acids. uniprot.org

Cofactor Requirements (e.g., PQQ, FAD, NADP+) and Catalytic Mechanisms

The catalytic activity of these dehydrogenases is dependent on specific cofactors that act as electron acceptors.

FAD (Flavin Adenine (B156593) Dinucleotide): Gluconate 2-dehydrogenase (EC 1.1.99.3) is an FAD-dependent enzyme. wikipedia.orgnih.gov

PQQ (Pyrroloquinoline Quinone): Many membrane-bound glucose dehydrogenases are PQQ-dependent. researchgate.netdntb.gov.ua The reconstitution of the apo-PQQ-dependent soluble glucose dehydrogenase (sGDH) from Acinetobacter calcoaceticus requires both PQQ and Ca²⁺ ions. acs.org The binding of these cofactors follows a complex mechanism with two distinct activation pathways. acs.org The presence of Ca²⁺/Mg²⁺ significantly enhances the activity of the mGDH from P. plecoglossicida JUIM01, while chelating agents like EDTA/EGTA have a negative effect. researchgate.net

NADP⁺/NAD⁺ (Nicotinamide Adenine Dinucleotide Phosphate (B84403)/Nicotinamide Adenine Dinucleotide): Some glucose dehydrogenases utilize NAD(P)⁺ as a cofactor. The GlcDH from B. thuringiensis M15 can use both NAD⁺ and NADP⁺, but shows higher activity with NAD⁺. researchgate.net The glucose dehydrogenase from S. pombe requires NADP⁺ as an obligatory coenzyme. nih.gov A glucose dehydrogenase isolated from a metagenome also uses NAD(P) as a cofactor. plos.orgnih.gov

The catalytic mechanism often involves a ping-pong type reaction, as seen with the GlcDH from A. globiformis and the oxidation of β-D-glucopyranose by glucose oxidase. mdpi.comrsc.org In this mechanism, the enzyme is first altered by the first substrate, and then regenerated by the second substrate.

Enzymes Catalyzing Further Transformations of this compound

Once formed, this compound can be further metabolized by other enzymes, primarily reductases.

Reductases Acting on this compound and its Derivatives

In some metabolic pathways, this compound is a precursor for other important compounds, such as 2-keto-L-gulonic acid, a key intermediate in vitamin C synthesis. nih.gov This conversion is carried out by reductases.

For example, 2,5-diketo-D-gluconate reductase catalyzes the reduction of 2,5-diketo-D-gluconic acid to 2-keto-L-gulonic acid. nih.govuniprot.org This enzyme is crucial in the industrial production of ascorbate. genome.jp There are different forms of this reductase, such as 2,5-didehydrogluconate reductase (2-dehydro-L-gulonate-forming) and 2,5-didehydrogluconate reductase (2-dehydro-D-gluconate-forming). genome.jp

In Aspergillus niger, two enzymes, GluD and GluE, are involved in the D-glucuronic acid catabolism pathway. frontiersin.org GluD is an NADPH-dependent 2-keto-L-gulonate reductase that can also act on L-idonate. frontiersin.orgresearchgate.net GluE is an NAD⁺-dependent L-idonate 5-dehydrogenase that forms 5-keto-D-gluconate. frontiersin.orgresearchgate.net

Table 3: Kinetic Parameters of Reductases and Dehydrogenases in Related Pathways

| Enzyme | Source Organism | Substrate | Kₘ (mM) | k_cat (s⁻¹) | Cofactor |

| GluD | Aspergillus niger | 2-keto-L-gulonate | 25.3 | 21.4 | NADPH |

| L-idonate | 12.6 | 1.1 | |||

| GluE | Aspergillus niger | L-idonate | 30.9 | 5.5 | NAD⁺ |

| 5-keto-D-gluconate | 8.4 | 7.2 |

Data sourced from reference frontiersin.orgresearchgate.net.

Dehydratases and Kinases in this compound Metabolism (e.g., 2-dehydro-3-deoxygluconokinase)

The metabolic pathways involving this compound, also known as 2-keto-D-gluconic acid (2KGA), are governed by a specific set of enzymes, primarily dehydratases and kinases. These enzymes channel this compound and its derivatives into central metabolic routes like the Entner-Doudoroff pathway and the pentose (B10789219) phosphate pathway.

Dehydratases: In bacterial metabolism, dehydratases are crucial for preparing sugar acids for cleavage by aldolases. In the context of gluconic acid catabolism, D-gluconate dehydratase (EC 4.2.1.39) catalyzes the dehydration of D-gluconate to form 2-dehydro-3-deoxy-D-gluconate, a key intermediate of the non-phosphorylative Entner-Doudoroff pathway. researchgate.netnih.govgenome.jp This pathway is significant in various microorganisms for glucose catabolism. researchgate.netvulcanchem.com While D-gluconate dehydratase does not act directly on this compound, it metabolizes its precursor, D-gluconate, leading to a structurally related dehydro-sugar acid. nih.govgenome.jpresearchgate.net Another related enzyme is 6-phospho-D-gluconate dehydratase (EC 4.2.1.12), which acts on the phosphorylated form of gluconate in the phosphorylative Entner-Doudoroff pathway. nih.govvulcanchem.com

Kinases: Kinases introduce phosphate groups, typically from ATP, onto their substrates, a critical activation step in metabolism.

2-Ketogluconate Kinase (KguK): This enzyme (EC 2.7.1.13) directly phosphorylates this compound. The reaction is considered the committed step in the assimilation of 2KGA in several bacteria, such as Pseudomonas and Cupriavidus necator. researchgate.netnih.gov It catalyzes the formation of 2-keto-6-phosphogluconate (2K6PG), which is then typically reduced to 6-phosphogluconate by an NADPH-dependent reductase. researchgate.net

2-Dehydro-3-deoxygluconokinase (KDGK): This kinase (EC 2.7.1.45) acts on 2-dehydro-3-deoxy-D-gluconate, the product of D-gluconate dehydratase. qmul.ac.ukwikipedia.org It catalyzes the phosphorylation of this intermediate to produce 2-dehydro-3-deoxy-6-phospho-D-gluconate. qmul.ac.ukuniprot.org This enzyme is a key component of the Entner-Doudoroff pathway and participates in pentose and glucuronate interconversions. wikipedia.org The systematic name for this enzyme is ATP:2-dehydro-3-deoxy-D-gluconate 6-phosphotransferase. qmul.ac.ukwikipedia.org In some archaea, such as Sulfolobus solfataricus, a promiscuous version of this kinase (EC 2.7.1.178) can phosphorylate both 2-dehydro-3-deoxy-D-gluconate and 2-dehydro-3-deoxy-D-galactonate with similar efficiency as part of a branched Entner-Doudoroff pathway. qmul.ac.uk

The following table summarizes the key kinases involved in the metabolism of this compound and its close derivatives.

| Enzyme Name (EC Number) | Substrate | Product | Metabolic Pathway | Organism Example |

| 2-Ketogluconate Kinase (EC 2.7.1.13) | 2-Dehydro-D-gluconate | 2-Keto-6-phosphogluconate | 2-Ketogluconate Catabolism | Pseudomonas plecoglossicida, Cupriavidus necator researchgate.net |

| 2-Dehydro-3-deoxygluconokinase (EC 2.7.1.45) | 2-Dehydro-3-deoxy-D-gluconate | 2-Dehydro-3-deoxy-6-phospho-D-gluconate | Entner-Doudoroff, Pentose/Glucuronate Interconversions | Escherichia coli qmul.ac.ukuniprot.org |

| 2-Dehydro-3-deoxyglucono/galactono-kinase (EC 2.7.1.178) | 2-Dehydro-3-deoxy-D-gluconate, 2-Dehydro-3-deoxy-D-galactonate | 2-Dehydro-3-deoxy-6-phospho-D-gluconate, 2-Dehydro-3-deoxy-6-phospho-D-galactonate | Branched Entner-Doudoroff | Sulfolobus solfataricus qmul.ac.uk |

Immobilization Strategies for this compound-Related Enzymes

Immobilization of Whole Cells: A common approach is the immobilization of whole microbial cells that are capable of converting a substrate like glucose into this compound. For instance, resting cells of Pseudomonas plecoglossicida JUIM01 have been immobilized on various carriers to improve 2KGA production and cell reusability. nih.gov Among the tested materials, calcium alginate proved to be highly effective, allowing for the highest number of reuse cycles (10 times) and achieving a high product concentration. nih.gov The choice of carrier material significantly impacts the mechanical strength and catalytic activity of the immobilized system. nih.gov

Immobilization of Purified Enzymes: For more defined systems, isolated enzymes are immobilized onto solid supports. Glucose dehydrogenase (GDH), which catalyzes the oxidation of glucose to gluconolactone (B72293) (a precursor to gluconic acid), is a frequently immobilized enzyme in this context. meddocsonline.orgnih.gov

Support Materials: A wide range of materials have been explored. Novel supports like graphene oxide magnetic nanoparticles have been used to immobilize GDH, offering high surface area and easy separation. meddocsonline.org Hierarchically structured mesoporous silica (B1680970) (MM-SBA-15) has also been shown to be an effective support, with pore size influencing the immobilization efficiency and activity. nih.gov

Immobilization Conditions: The efficiency of immobilization and the activity of the resulting biocatalyst are highly dependent on conditions such as pH, temperature, and the ratio of enzyme to support. meddocsonline.orgnih.gov Studies on GDH immobilization on graphene oxide nanoparticles found optimal immobilization yield and activity recovery at pH 7.0 and 20°C. meddocsonline.org

Enhanced Stability: A primary advantage of immobilization is the enhancement of enzyme stability. GDH immobilized on MM-SBA-15 showed improved thermal stability compared to the free enzyme, retaining higher activity after exposure to elevated temperatures. nih.gov It also exhibited greater stability at high pH conditions. nih.gov

The table below details various immobilization strategies for enzymes and cells related to this compound production.

| Biocatalyst | Enzyme(s) of Interest | Support Material | Key Findings |

| Pseudomonas plecoglossicida Resting Cells | Glucose Dehydrogenase, Gluconate Dehydrogenase | Calcium Alginate | High reusability (10 cycles), high 2KGA concentration (171.77 g/L) and productivity (3.58 g/L·h). nih.gov |

| Pseudomonas plecoglossicida Resting Cells | Glucose Dehydrogenase, Gluconate Dehydrogenase | Chitosan | Lower mechanical strength, limited reuse (5 cycles). nih.gov |

| Purified Glucose Dehydrogenase (GDH) | Glucose Dehydrogenase (EC 1.1.1.47) | Graphene Oxide Magnetic Nanoparticles | High immobilization yield (93.8%) and activity recovery (92%) at optimal pH 7.0. meddocsonline.org |

| Purified Glucose Dehydrogenase (GDH) | Glucose Dehydrogenase | Mesoporous Silica (MM-SBA-15) | High immobilization efficiency (>98% at low enzyme loading); improved thermal and pH stability compared to free enzyme. nih.gov |

Analytical Methodologies for 2 Dehydro D Gluconic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a powerful and widely used technique for the separation, identification, and quantification of 2-dehydro-D-gluconic acid from complex matrices such as fermentation broths. Different chromatographic methods offer varying degrees of resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. A simple and rapid HPLC method has been described for the simultaneous determination of 2-keto-L-gulonic acid and 2-keto-D-gluconic acid in fermentation broth. mdpi.org This method utilizes an amino (NH2) column with a mobile phase of 0.015 mol/L ammonium (B1175870) dihydrogen phosphate (B84403) solution (pH 4.1), allowing for the elution of both analytes in under 19 minutes. mdpi.org Detection is typically performed using a UV/VIS detector at a wavelength of 210 nm, where both compounds exhibit strong absorbance. mdpi.org The selection of a lower pH for the mobile phase can shorten the retention time of the organic acids, thereby reducing the total analysis time. mdpi.org

Another HPLC approach involves the use of an Aminex HPX-87H organic acid column for the separation and quantification of gluconic acid and other major acids in samples like grape juice and wine. core.ac.uk For the determination of total gluconic acid content in wine, an HPLC method with pulsed amperometric detection (PAD) using a gold electrode cell and an anion exchange column has been established. core.ac.uk This method employs an isocratic mobile phase of NaOH solution. core.ac.uk

The following table summarizes typical parameters for HPLC analysis of this compound and related compounds.

| Parameter | HPLC Method 1 | HPLC Method 2 |

| Column | Shim-pack CLC-NH2 (150 mm × 6 mm, 5 µm) mdpi.org | Aminex HPX-87H core.ac.uk |

| Mobile Phase | 0.015 mol/L NH4H2PO4 (pH 4.1) mdpi.org | Not specified |

| Flow Rate | 1 mL/min mdpi.org | Not specified |

| Detection | UV at 210 nm mdpi.org | Not specified |

| Analysis Time | < 19.0 min mdpi.org | Not specified |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. Silylation is a common derivatization technique where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group.

A GC-MS method developed for the determination of glucaric acid derivatives in beverages utilizes a pre-column derivatization with a combination of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). nih.govnih.gov The resulting silylated analytes are then separated on a capillary column and detected by a mass spectrometer. nih.govnih.gov The quantification is often performed in the selective ion monitoring (SIM) mode for enhanced sensitivity and specificity. nih.gov Although this method was developed for glucaric acid derivatives, a similar approach can be adapted for this compound.

The table below outlines typical conditions for the GC-MS analysis of related sugar acids after derivatization.

| Parameter | GC-MS Method for Glucaric Acid Derivatives nih.gov |

| Derivatization Agent | BSTFA + 1% TMCS |

| GC Column | DB-5MS capillary column (30 meter) |

| Oven Temperature Program | Initial 150°C, ramped at 10°C/min to 260°C, held for ≥ 25 min |

| Ionization Mode | Electron Impact (EI) at 69.9 eV |

| MS Detector Mode | Selective Ion Monitoring (SIM) |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of polar and non-volatile compounds like this compound in complex biological matrices.

An efficient separation of gluconic acid and 2-keto-3-deoxy-D-gluconic acid (KDG) has been achieved using ion-pair chromatography with a C8 column. sigmaaldrich.com The mobile phase consisted of an aqueous solution containing dihexylamine (B85673) acetate (B1210297) as the ion-pairing agent and acetonitrile (B52724) as the organic modifier. sigmaaldrich.com Detection was performed by mass spectrometry, monitoring the deprotonated molecules [M-H]⁻, which are 195.052 Da for gluconic acid and 177.041 Da for KDG. sigmaaldrich.com The response linearity of this method has been shown to be excellent, with a correlation coefficient (R²) of 0.999, indicating a direct proportional relationship between the peak area and concentration. sigmaaldrich.com

LC coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been used for the identification of gluconic acid, where the precursor ion [M-H]⁻ at m/z 195.058 and its fragment ions were detected. researchgate.net

| Parameter | LC-MS Method for Gluconic Acid and KDG sigmaaldrich.com |

| Chromatography Type | Ion-pair chromatography |

| Column | Supelco Ascentis Express C8 (4.6 x 100 mm, 2.7 µm) |

| Mobile Phase A | 5 mM dihexylamine acetate in water (pH 7) |

| Mobile Phase B | Acetonitrile |

| Detection | Mass Spectrometry (MS) |

| Monitored Ions | [M-H]⁻: 195.052 Da (gluconic acid), 177.041 Da (KDG) |

Ion Chromatography for Acid Quantification

Ion chromatography (IC) is a powerful technique for the determination of ionic species, including organic acids. A simple IC method with pulsed amperometric detection (PAD) and a column-switching technique has been proposed for the simultaneous determination of glucose, D-gluconic acid, 2-keto-D-gluconic acid, and 5-keto-D-gluconic acid. nih.gov This method demonstrates good linearity with determination coefficients (R²) ≥ 99.84% and achieves low detection limits in the range of 0.87–2.59 μg/L. nih.gov The repeatability of the method is also good, with a relative standard deviation (RSD) of less than 3%. nih.gov

Ion chromatography can also be used with suppressed conductivity detection for the analysis of organic acids. shimadzu.com This approach allows for the separation of various organic acids from common inorganic anions. shimadzu.com For the analysis of organic acids in complex samples like kombucha, a Dionex IonPac AS11-HC-4µm column can be used, which is ideal for separating a wide range of organic acids and inorganic anions. thermofisher.com

A two-dimensional ion chromatography method has also been developed for the concurrent determination of inorganic anions and gluconate, utilizing both suppressed conductivity and pulsed amperometric detection. researchgate.net

| Parameter | Ion Chromatography Method nih.gov |

| Detection | Pulsed Amperometric Detection (PAD) |

| Technique | Column-switching |

| Linearity (R²) | ≥ 99.84% |

| Detection Limits (LODs) | 0.87–2.59 μg/L |

| Repeatability (RSD) | < 3% |

Enzymatic Assays for this compound and Related Dehydrogenase Activity

Enzymatic assays offer high specificity for the quantification of this compound and the activity of enzymes that produce or consume it, such as dehydrogenases. These assays are based on the specific conversion of the substrate by an enzyme, coupled with the measurement of a product or a cofactor involved in the reaction.

For example, the activity of D-gluconate dehydrogenase, which catalyzes the oxidation of D-gluconate to 2-dehydro-D-gluconate, can be determined by monitoring the reduction of a cofactor like NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the enzyme activity.

Similarly, the concentration of this compound can be determined by using an enzyme that specifically utilizes it as a substrate, such as 2-dehydro-D-gluconate dehydrogenase, which catalyzes its reduction to D-gluconate. In this case, the assay would monitor the oxidation of NADPH to NADP+, resulting in a decrease in absorbance at 340 nm.

Spectrophotometric and Colorimetric Detection Methods

Spectrophotometric and colorimetric methods provide simpler and often more rapid alternatives to chromatographic techniques for the quantification of this compound, although they may have lower selectivity. These methods are typically based on chemical reactions that produce a colored product, the absorbance of which can be measured using a spectrophotometer.

One common method for the determination of α-keto acids, including this compound, involves their reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction forms a 2,4-dinitrophenylhydrazone derivative, which, in an alkaline solution, produces a characteristic color that can be measured spectrophotometrically. The intensity of the color is proportional to the concentration of the keto acid.

Another approach could involve coupling the enzymatic reaction of a specific dehydrogenase to a colorimetric indicator system. For instance, the NADPH produced in the oxidation of D-gluconate can be used to reduce a colorless tetrazolium salt (e.g., INT, MTT) to a colored formazan (B1609692) product, which can be quantified by measuring its absorbance at a specific wavelength.

Nuclear Magnetic Resonance (NMR) and Other Spectroscopic Techniques for Structural Elucidation and Quantification

The structural confirmation and quantification of this compound, also known as 2-keto-D-gluconic acid, rely on a suite of advanced analytical methodologies. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for detailed structural elucidation, while mass spectrometry and infrared spectroscopy provide complementary information on molecular weight, fragmentation, and functional groups. These techniques are not only pivotal for qualitative identification but are also adapted for the quantitative analysis of this compound in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of this compound by mapping its carbon framework and the arrangement of protons.

¹H NMR Spectroscopy : The proton NMR spectrum is used to identify the hydrogen atoms within the molecule. A partial ¹H-NMR spectrum of this compound has been documented, confirming the presence of protons attached to the carbon backbone. researchgate.net The key feature distinguishing it from its precursor, D-gluconic acid, is the absence of a proton signal corresponding to the C-2 position, which is consistent with the oxidation of the C-2 hydroxyl group to a ketone.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum is definitive for confirming the molecular structure. It precisely identifies each of the six carbon atoms in the this compound backbone. Experimental data from the analysis of both commercial standards and microbially produced this compound have been reported. researchgate.net The spectra clearly show six distinct carbon signals. The most notable are the downfield signals characteristic of carbonyl groups: one for the carboxylic acid at the C-1 position and another for the keto group at the C-2 position. The remaining four signals correspond to the carbons bearing hydroxyl groups (C-3 to C-6).

| Carbon Atom | Expected Chemical Shift Range (ppm) | Description |

|---|---|---|

| C-1 | ~170-180 | Carboxylic Acid Carbonyl |

| C-2 | ~200-210 | Ketone Carbonyl |

| C-3 | ~70-80 | Hydroxylated Methane (CH-OH) |

| C-4 | ~70-80 | Hydroxylated Methane (CH-OH) |

| C-5 | ~70-80 | Hydroxylated Methane (CH-OH) |

| C-6 | ~60-70 | Hydroxylated Methylene (CH₂-OH) |

Other Spectroscopic Techniques

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The compound has a molecular formula of C₆H₁₀O₇ and a molecular weight of 194.14 g/mol . nih.gov Experimental Gas Chromatography-Mass Spectrometry (GC-MS) data reveals a characteristic fragmentation pattern that aids in its identification. nih.gov In negative ion mode electrospray ionization (ESI-MS), the precursor ion would be observed as the [M-H]⁻ adduct at m/z 193.03542. frontiersin.org The fragmentation typically involves losses of water (H₂O), carbon dioxide (CO₂), and other small neutral molecules from the parent ion.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

|---|---|

| 103 | 100.00 |

| 147 | 68.07 |

| 217 | 37.34 |

| 133 | 24.62 |

| 89 | 22.02 |

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The spectrum, typically acquired using a KBr-pellet technique, displays characteristic absorption bands. nih.gov Key features include a very broad absorption band in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid and alcohol groups. Two distinct C=O stretching bands are expected: one for the carboxylic acid carbonyl group (around 1700-1725 cm⁻¹) and another for the ketone carbonyl group (around 1710-1730 cm⁻¹). Multiple C-O stretching vibrations from the alcohol and carboxylic acid groups would also be present in the fingerprint region (1000-1300 cm⁻¹).

Spectroscopic Techniques for Quantification

Quantitative NMR (qNMR) has emerged as a powerful tool for determining the concentration of specific molecules, including sugar acids, in solution. eurekaselect.comnih.gov For complex mixtures, such as those resulting from the catalytic oxidation of D-glucose, one-dimensional NMR spectra can suffer from significant signal overlap, making accurate quantification challenging. acs.org

To overcome this, advanced two-dimensional (2D) NMR techniques, particularly quantitative Heteronuclear Multiple Bond Correlation (HMBC), have been successfully applied. acs.org This method allows for the quantification of individual C₆ oxidation products, including various sugar acids and their lactone derivatives, which are often difficult to separate and measure using traditional chromatographic techniques like HPLC. acs.org By correlating protons with carbons over two or three bonds, the HMBC experiment can resolve overlapping signals in a second dimension, enabling precise integration and quantification of specific compounds like this compound within a complex product stream. acs.org

Biotechnological and Industrial Applications of 2 Dehydro D Gluconic Acid

Microbial Fermentation Strategies for Enhanced 2-Dehydro-D-gluconic Acid Production

Microbial fermentation is the preferred method for the large-scale production of this compound due to its efficiency and cost-effectiveness compared to chemical synthesis or enzymatic conversion. frontiersin.org Various microorganisms, including species from the genera Pseudomonas, Gluconobacter, Klebsiella, and Arthrobacter, have been utilized for this purpose. researchgate.netnih.gov The production process involves the oxidation of D-glucose to D-gluconic acid and its subsequent oxidation to this compound. d-nb.infomdpi.com

Optimization of Fermentation Parameters (e.g., pH, Temperature, Aeration, Substrate Feeding)

The yield and productivity of this compound are significantly influenced by fermentation parameters. The optimization of these conditions is crucial for maximizing production.

pH: The pH of the fermentation medium is a critical factor. For instance, production of 2-ketogluconic acid by Klebsiella pneumoniae is a pH-dependent process that proceeds more efficiently under acidic conditions. ebi.ac.uk However, acidic conditions can inhibit cell growth. ebi.ac.uk To address this, a two-stage fermentation strategy can be employed, where the initial stage is maintained at a neutral pH to favor cell growth, followed by a switch to acidic conditions to promote product accumulation. frontiersin.orgebi.ac.uk In Gluconobacter oxydans, a lower pH (e.g., 2.5) can lead to the production of 2-KGA, although higher pH levels (4.5-5.5) are generally more favorable for the initial conversion of glucose to gluconic acid. mdpi.com The pH can drop significantly during fermentation due to the accumulation of acidic products. frontiersin.org

Temperature: The optimal temperature for fermentation varies depending on the microorganism. For example, a temperature of 30°C is often used for 2-ketogluconic acid production. ebi.ac.uk With immobilized Pseudomonas plecoglossicida cells, the optimal temperature for 2KGA production was found to be 34°C. nih.gov

Aeration: Aeration is another critical parameter, as the oxidation steps in this compound production are oxygen-dependent. srce.hr In a study using immobilized Pseudomonas plecoglossicida, an aeration rate of 2.8 L/min in a 5-L airlift bioreactor was found to be optimal for 2KGA production. nih.gov Insufficient aeration can limit the rate of production. nih.gov

Substrate Feeding: The concentration of the substrate, typically glucose, plays a significant role in the fermentation process. High initial glucose concentrations can sometimes lead to substrate inhibition, prolonging the fermentation time. nih.gov Fed-batch or semi-continuous fermentation strategies, where the substrate is fed incrementally, are often employed to maintain an optimal glucose concentration and improve productivity. frontiersin.orgebi.ac.uk For example, a two-stage semi-continuous fermentation with Pseudomonas plecoglossicida JUIM01 involved selecting an initial glucose concentration of 140 g/L for the first stage and then feeding a concentrated glucose solution in the second stage. frontiersin.org In another study, with immobilized P. plecoglossicida, a glucose concentration of 126.0 g/L was found to be optimal for 2KGA production. nih.gov

Table 1: Optimization of Fermentation Parameters for this compound Production

| Parameter | Optimal Condition | Microorganism | Reference |

|---|---|---|---|

| pH | Two-stage: Neutral then Acidic | Klebsiella pneumoniae | ebi.ac.uk |

| Temperature | 34°C | Immobilized Pseudomonas plecoglossicida | nih.gov |

| Aeration | 2.8 L/min (in 5-L bioreactor) | Immobilized Pseudomonas plecoglossicida | nih.gov |

| Substrate (Glucose) | 126.0 g/L | Immobilized Pseudomonas plecoglossicida | nih.gov |

| Substrate (Glucose) | 140.0 g/L (initial) | Pseudomonas plecoglossicida JUIM01 | frontiersin.org |

Strain Engineering for Overproduction (e.g., Gene Knockouts and Overexpression)

Metabolic engineering of production strains is a powerful strategy to enhance the yield and productivity of this compound. This involves modifying the genetic makeup of the microorganism to channel metabolic flux towards the desired product.

Overexpression: A key enzyme in the production of this compound is gluconate-2-dehydrogenase (GA2DH), which catalyzes the oxidation of gluconic acid. d-nb.info Overexpressing the gene encoding this enzyme (ga2dh) in Gluconobacter oxydans has been shown to significantly improve 2KGA production. d-nb.info In one study, the overexpression of ga2dh led to a nearly twofold increase in the specific productivity of 2KGA from gluconic acid. d-nb.info This engineered strain was able to produce 453.3 g/L of 2KGA from 480 g/L of gluconic acid. d-nb.info

Gene Knockouts: Deleting genes that encode for enzymes in competing metabolic pathways can also increase the production of this compound. For instance, in Pseudomonas fluorescens, the deletion of the gene encoding glucose dehydrogenase (gcd), which is involved in the production of gluconic acid, can surprisingly lead to enhanced production of other compounds by altering the metabolic flux. nih.gov In the context of producing other keto-gluconates, knocking out the gene for gluconate-2-dehydrogenase has been used to increase the production of 5-keto-D-gluconate. frontiersin.org Similarly, knocking out genes for competing pathways, such as the one leading to 5-keto-D-gluconate, can enhance the production of 2-keto-D-gluconate. frontiersin.org The kgu operon, which is involved in the catabolism of 2KGA, is another target for genetic modification to prevent the degradation of the final product. mdpi.com

Bioreactor Design and Process Scale-Up Considerations

The design of the bioreactor and the scale-up of the fermentation process are crucial for industrial-level production of this compound.

Bioreactor Design: Different types of bioreactors, including conventional stirred-tank fermentors and airlift bioreactors, have been used for 2KGA production. nih.govasm.org The choice of bioreactor can impact factors like aeration and mixing, which are critical for the process. For large-scale production, the capital and operating costs associated with the bioreactor, particularly for aeration, are significant considerations. nih.gov Immobilization of microbial cells within the bioreactor, for example using calcium alginate, can improve cell reusability and product concentration. nih.gov

Process Scale-Up: Scaling up the fermentation process from the laboratory to an industrial scale presents several challenges. Maintaining optimal conditions such as pH, temperature, and dissolved oxygen becomes more complex in larger vessels. researchgate.net Two-stage fermentation strategies, which have been successful at the lab scale, have also been demonstrated to be effective in larger fermentors, such as 10-m³ conventional fermentors for the production of a related compound, 2-keto-L-gulonic acid. asm.org Semi-continuous fermentation processes have also shown promise for high-level production, achieving industrially acceptable levels of 2KGA. nih.gov

This compound as a Platform Chemical

This compound is a valuable platform chemical, serving as a precursor for the synthesis of other important industrial products. mdpi.com

Precursor for L-Ascorbic Acid (Vitamin C) Synthesis

While not a direct precursor in the main industrial synthesis routes, intermediates derived from glucose metabolism, similar to this compound, are central to the production of L-ascorbic acid (Vitamin C). The established Reichstein process, and its two-step fermentation modifications, start with D-glucose and proceed through intermediates like 2,5-diketo-D-gluconic acid (2,5-DKG). asm.orgfrontiersin.orgnih.gov 2,5-DKG is then converted to 2-keto-L-gulonic acid (2-KLG), the immediate precursor to L-ascorbic acid. asm.orgnih.gov The production of 2,5-DKG itself involves the oxidation of D-glucose to D-gluconic acid and then to 2-keto-D-gluconic acid. frontiersin.org Therefore, the efficient production of 2-keto-D-gluconic acid is a critical step in these multi-step synthesis pathways for Vitamin C.

Precursor for D-Erythorbic Acid (Isoascorbic Acid) Production

The most significant industrial application of this compound is as a direct precursor for the production of D-erythorbic acid, also known as isoascorbic acid. frontiersin.orgnih.govmdpi.com D-erythorbic acid is a stereoisomer of L-ascorbic acid and is widely used as an antioxidant and food preservative. researchgate.netmdpi.com The conversion of this compound to D-erythorbic acid is a relatively straightforward chemical process. The high demand for D-erythorbic acid in the food industry drives the need for efficient and large-scale production of its precursor, this compound. nih.gov

Intermediate in the Synthesis of 2,5-Furan Dicarboxylic Acid (FDCA) and Other Bio-based Chemicals

This compound, also known as 2-keto-D-gluconic acid (2KGA), is a significant intermediate in the biotechnological production of valuable bio-based chemicals, most notably 2,5-furandicarboxylic acid (FDCA). google.comnih.gov FDCA is considered a "sleeping giant" of renewable intermediate chemicals and a green alternative to the petroleum-based monomer terephthalic acid, a primary component in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). google.comresearchgate.net The synthesis of FDCA from biomass-derived sugars is a key focus in establishing a sustainable chemical industry. google.com

Traditionally, FDCA production involves the chemical dehydration of hexoses like fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF), which is then oxidized to FDCA. google.commdpi.com However, this process faces challenges, including the need to separate fructose from glucose mixtures and the formation of byproducts, which complicates achieving high yields of HMF. google.com

A promising alternative route involves the use of gluconic acid derivatives, including this compound. google.com In this bio-based method, glucose is first oxidized to gluconic acid, which is then enzymatically oxidized to this compound. google.comnih.gov This intermediate can then undergo a chemical dehydration reaction, often catalyzed by an acid, to form an FDCA precursor molecule, which is subsequently oxidized to FDCA. google.com This pathway can also utilize related compounds like 5-keto-D-gluconic acid (5KGA) and 2-dehydro-3-deoxy-D-gluconic acid (DHG). google.com For instance, 5KGA can be dehydrated and esterified to yield n-butyl-5-formyl-2-furancarboxylate (nBu-FFCA), an FDCA precursor, with reported yields of 77.9%. rsc.org

The conversion of this compound and its isomers to FDCA precursors bypasses the unstable HMF intermediate, potentially offering a more selective and efficient process. google.comresearchgate.net Research has demonstrated the conversion of 2-keto-3-deoxygluconic acid, formed from the enzymatic dehydration of gluconic acid, to 5-hydroxymethyl-2-furoic acid via acid catalysis, which is then oxidized to FDCA. google.com

The production of this compound itself is a well-established microbial fermentation process. nih.gov Microorganisms like Gluconobacter oxydans are known for their ability to incompletely oxidize various sugars. nih.gov They convert D-glucose to D-gluconic acid and subsequently to this compound using membrane-bound enzymes, glucose dehydrogenase (GDH) and gluconate-2-dehydrogenase (GA2DH), respectively. nih.govnih.gov These enzymes are located in the periplasm and are linked to the respiratory chain. nih.gov

Role in Biocatalysis and Enzyme Engineering for Novel Conversions

This compound serves as a key substrate and intermediate in various biocatalytic processes, with significant efforts in enzyme engineering aimed at improving production efficiency and enabling novel chemical conversions.

The primary biocatalytic route to this compound involves the oxidation of D-gluconic acid, which itself is derived from the oxidation of D-glucose. srce.hr In bacteria like Gluconobacter oxydans, this oxidation is catalyzed by the membrane-bound enzyme gluconate-2-dehydrogenase (GA2DH). nih.govnih.gov This enzyme is a target for protein engineering to enhance the productivity of this compound. For example, overexpressing the ga2dh gene in G. oxydans DSM2003 has been shown to significantly increase the specific productivity of 2KGA from gluconic acid, nearly doubling it compared to the control strain. nih.gov Under optimized conditions with sufficient oxygen, resting cells of the engineered strain could convert up to 480 g/L of gluconic acid into 453.3 g/L of this compound over 45 hours, achieving a productivity of 10.07 g/L/h and a yield of 95.3%. nih.gov

Further conversions of this compound are also driven by biocatalysis. For example, it can be further oxidized to 2,5-diketo-D-gluconic acid (2,5-DKG) by 2-keto-D-gluconic acid dehydrogenase (2-KGDH). frontiersin.orgnih.gov This multi-step oxidation from glucose is a critical pathway for the production of intermediates for vitamin C synthesis. frontiersin.orgnih.gov Metabolic engineering strategies focus on optimizing this entire pathway, which includes overexpressing key enzymes and deleting competing pathways to improve the flux towards the desired product. researchgate.netfrontiersin.org

Enzyme engineering also plays a role in utilizing this compound in cascade reactions. For instance, a chemo-enzymatic strategy has been developed where the bio-oxidation of gluconate to 5-keto-D-gluconic acid (an isomer of 2KGA) by gluconate 5-dehydrogenase is coupled with a carbonyl reductase for cofactor regeneration, achieving a 99% yield. rsc.org

Another area of enzyme engineering involves the enzyme 2-dehydro-3-deoxygluconokinase, which catalyzes the phosphorylation of 2-dehydro-3-deoxy-D-gluconate, a related compound. wikipedia.org This enzyme is part of the pentose (B10789219) phosphate (B84403) pathway and demonstrates the intricate role of these keto-acids in cellular metabolism. wikipedia.org The catabolism of gluconic acid in various microbes can proceed through different pathways, such as the Entner-Doudoroff pathway, where it is dehydrated to 2-oxo-3-deoxy-D-gluconic acid. researchgate.netnih.gov Understanding and engineering these pathways are crucial for directing carbon flow towards the synthesis of valuable chemicals. researchgate.net

Table 1: Research Findings on Biocatalytic Production of this compound

| Organism/Enzyme | Substrate | Product | Key Finding |

| Gluconobacter oxydans DSM2003 (overexpressing ga2dh) | D-Gluconic Acid | This compound | Productivity of 10.07 g/L/h and yield of 95.3% were achieved. nih.gov |

| Gluconobacter oxydans DSM2003 (overexpressing ga2dh) | D-Glucose | This compound | Productivity of 17.83 g/L/h and a yield of 99.1% were achieved. nih.gov |

| Klebsiella pneumoniae | D-Glucose | This compound | A two-stage fermentation process yielded 186 g/l of product in 26 hours. jmb.or.kr |

| Gluconobacter oxydans ATCC 9937 | D-Glucose | 2,5-Diketo-D-gluconic acid | The conversion of 2-KG to 2,5-DKG was identified as a rate-limiting step. frontiersin.org |

Potential Functions in Electron Transfer and Microbial Fuel Cells

Recent research has highlighted the potential role of this compound and its metabolic pathways in bioelectrochemical systems, specifically in extracellular electron transfer (EET) and microbial fuel cells (MFCs).

The oxidation of glucose to gluconic acid and subsequently to this compound in bacteria like Gluconobacter and Klebsiella involves dehydrogenases located in the periplasmic membrane that are linked to the cell's respiratory chain. nih.govnih.gov In the synthesis of this compound, electrons are produced from the oxidation of glucose to gluconic acid and then from the oxidation of gluconic acid to the final product. jmb.or.kr These electrons are transferred to cofactors like pyrroloquinoline quinone (PQQ) and flavin adenine (B156593) dinucleotide (FAD), which then enter the electron transport chain, ultimately transferring the electrons to a final acceptor, typically oxygen. jmb.or.kr This process of shuttling electrons is fundamental to the concept of microbial fuel cells.

Microbial fuel cells harness the metabolic activity of microorganisms to generate electricity. Bacteria capable of extracellular electron transfer can transfer electrons generated from the oxidation of a substrate (fuel) to an external anode. While direct research on this compound as a primary fuel in MFCs is emerging, the broader context of gluconic acid production and its subsequent oxidation points to its relevance. frontiersin.orguq.edu.au The enzymes involved, such as glucose oxidase, have been proposed for use in biofuel cells for a considerable time. rsc.org

The metabolic pathways that produce and consume this compound are integral to the electron flow within the cell. frontiersin.orgnih.govuq.edu.au For instance, the conversion of D-glucose to 2,5-diketo-D-gluconic acid via this compound involves a series of oxidation steps on the cell membrane, each releasing electrons. nih.gov Engineering these pathways could potentially enhance the efficiency of electron transfer to an electrode in an MFC. The connection between the productivity of this compound and the dissolved oxygen level, which acts as the final electron acceptor in aerobic respiration, underscores the importance of the electron transport chain in this process. jmb.or.kr This relationship suggests that under anaerobic or micro-aerobic conditions typical of an MFC anode, these electrons could be rerouted to an external circuit.

Advanced Research Perspectives and Future Directions for 2 Dehydro D Gluconic Acid

Metabolic Engineering and Synthetic Biology Approaches for Novel Pathways

Metabolic engineering and synthetic biology are pivotal in developing novel pathways for producing 2-dehydro-D-gluconic acid and its derivatives. These technologies allow for the rational design and modification of microbial metabolisms to enhance the production of target molecules. researchgate.net Techniques such as pathway rewiring, balancing of cofactors, engineering of transporters, and adaptive laboratory evolution are employed to optimize metabolic flux towards desired sugar acids. researchgate.net

A key strategy involves the construction of synthetic pathways in host organisms like Escherichia coli. For instance, a synthetic pathway for producing D-glucaric acid, a derivative of gluconic acid, was successfully constructed in E. coli. asm.orgnih.gov This was achieved by combining genes from different organisms, including myo-inositol-1-phosphate synthase from Saccharomyces cerevisiae and myo-inositol oxygenase from mice. asm.orgmdpi.com This approach bypasses the lengthy native pathways and creates a more direct route from glucose. asm.org